molecular formula C23H22N2O2 B14931890 3-(4-Acetylphenyl)-1,1-dibenzylurea

3-(4-Acetylphenyl)-1,1-dibenzylurea

Cat. No.: B14931890
M. Wt: 358.4 g/mol
InChI Key: FXPMSYZZNMJGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-Acetylphenyl)-N,N-dibenzylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a dibenzylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-acetylphenyl)-N,N-dibenzylurea typically involves the reaction of 4-acetylphenyl isocyanate with dibenzylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(4-acetylphenyl)-N,N-dibenzylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Acetylphenyl)-N,N-dibenzylurea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N’-(4-acetylphenyl)-N,N-dibenzylurea involves its interaction with specific molecular targets. The acetyl group and urea moiety can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetylphenyl)-N,N-dibenzylcarbamate
  • N-(4-Acetylphenyl)-N,N-dibenzylthiourea
  • N-(4-Acetylphenyl)-N,N-dibenzylsulfonamide

Uniqueness

N’-(4-Acetylphenyl)-N,N-dibenzylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the acetyl and dibenzylurea moieties allows for versatile interactions with various targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

3-(4-acetylphenyl)-1,1-dibenzylurea

InChI

InChI=1S/C23H22N2O2/c1-18(26)21-12-14-22(15-13-21)24-23(27)25(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,24,27)

InChI Key

FXPMSYZZNMJGFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.